molecular formula C19H32O3 B14107437 4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one

4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one

Cat. No.: B14107437
M. Wt: 308.5 g/mol
InChI Key: FCLYKYQBTSMTJB-UHFFFAOYSA-N
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Description

(S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with a tetradecan-1-ylidene group and a hydroxyl group. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to enhance the thermodynamic driving force .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of renewable furfural derivatives. The process is designed to be environmentally friendly, utilizing mild reaction conditions and avoiding the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are often related to its structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one is unique due to its specific stereochemistry and the presence of a long alkyl chain, which imparts distinct physical and chemical properties compared to other furan derivatives.

Properties

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(20)16(2)22-19(17)21/h15,18,20H,2-14H2,1H3

InChI Key

FCLYKYQBTSMTJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O

Origin of Product

United States

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